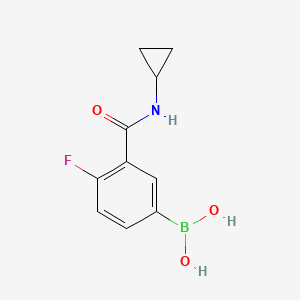

(3-(Cyclopropylcarbamoyl)-4-fluorophenyl)boronic acid

Descripción general

Descripción

“(3-(Cyclopropylcarbamoyl)-4-fluorophenyl)boronic acid” is a boronic acid derivative . Boronic acids are compounds that contain a boron atom bonded to two hydrogen atoms and one oxygen atom . They are known for their versatility in synthetic chemistry and their importance in the field of biomaterials .

Molecular Structure Analysis

Boronic acids have a unique molecular structure that makes them an important functional group in synthetic chemistry . They are often used in Pd-catalyzed C─C Suzuki-Miyaura couplings, which brought boronate esters into vogue . Other transformations based on boronic acids include the Petasis reaction, C─N and C─O coupling (Chan-Lam coupling), Liebeskind-Srogl coupling, regioselective deuteration, or sulfonamide formation .

Chemical Reactions Analysis

Boronic acids are mild electrophiles and are often investigated as reversible covalent inhibitors . They have been used in various chemical reactions, including cross-coupling reactions . The boronic acid moiety has become a very important functional group due to its versatility and the variety of reactions it can participate in .

Physical And Chemical Properties Analysis

Boronic acids have unique physical and chemical properties that make them versatile in various applications . They are known for their ability to bind with biologically relevant diols, which has led to their use in the creation of hydrogels with dynamic covalent or responsive behavior .

Aplicaciones Científicas De Investigación

Synthesis and Material Applications

In the field of materials science, boronic acids have been utilized in the development of glucose sensing materials that operate at physiological pH, leveraging their ability to form reversible covalent bonds with saccharides. This property is essential for the construction of biosensors and other devices that can monitor glucose levels in biological fluids (Sasmita Das et al., 2003).

Biological Applications

Phenyl boronic acids serve as important ligands for binding to diols, a functionality that has been exploited in saccharide recognition. This characteristic underpins the development of novel materials for detecting and quantifying biological molecules. For instance, conjugation of phenyl boronic acids to polymers like polyethylene glycol allows the dispersion of single-walled carbon nanotubes (SWNTs) in aqueous solutions and their use in near-infrared fluorescence quenching in response to saccharide binding, demonstrating a method for selective saccharide detection (B. Mu et al., 2012).

Furthermore, boronic acid derivatives have shown potential in fluorescence-based chemosensors for carbohydrate recognition. These sensors can differentiate between carbohydrates based on their binding to boron as a diol versus a triol unit, thereby providing stereochemical information about the carbohydrates. This application is significant for biochemical and medical research where precise molecule detection is required (David Oesch & N. Luedtke, 2015).

Sensing and Detection

Boronic acids' unique ability to interact with diols has been harnessed in sensing applications, notably for detecting biological entities such as bacteria. By immobilizing 3-aminophenylboronic acid on a gold electrode, researchers developed an affinity sensor capable of detecting bacteria through its binding reaction with diol-groups on bacterial cell walls. This technology could revolutionize the detection of bacteria in various types of water, showcasing boronic acids' versatility in environmental monitoring and public health (Rodtichoti Wannapob et al., 2010).

Safety And Hazards

Boronic acids, including “(3-(Cyclopropylcarbamoyl)-4-fluorophenyl)boronic acid”, should be handled with care. They may pose certain hazards, such as damaging fertility or the unborn child . It is recommended to obtain special instructions before use, use personal protective equipment as required, and avoid breathing dust/fume/gas/mist/vapors/spray .

Direcciones Futuras

The future of boronic acids looks promising, with ongoing research into their synthesis and applications . Their compatibility with free boronic acid building blocks in multicomponent reactions to readily create large libraries of diverse and complex small molecules is being investigated . This could potentially lead to the discovery of new drugs and biomaterials .

Propiedades

IUPAC Name |

[3-(cyclopropylcarbamoyl)-4-fluorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BFNO3/c12-9-4-1-6(11(15)16)5-8(9)10(14)13-7-2-3-7/h1,4-5,7,15-16H,2-3H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFPZSWXIIAPJOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)F)C(=O)NC2CC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(Cyclopropylcarbamoyl)-4-fluorophenyl)boronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Iodoimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B1409234.png)

![Methyl 3-(2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-7-yl)benzoate](/img/structure/B1409237.png)

![Ethyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1409243.png)

![Ethyl 6-chloro-8-(2-ethoxy-2-oxoethoxy)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1409244.png)

![8-(Cyanomethoxy)imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B1409245.png)